molecular formula C24H20N2O7S2 B4674951 bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate

bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate

Cat. No. B4674951
M. Wt: 512.6 g/mol
InChI Key: MRBDXMICYVPTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate (BAPODB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is commonly used for various applications in the field of chemistry and biochemistry.

Scientific Research Applications

Bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate is not fully understood. However, it is believed that bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate exerts its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate in lab experiments is its relatively simple synthesis method. bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate is also stable and can be stored for long periods of time. However, one of the limitations of using bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate in lab experiments is its potential toxicity. It is important to handle bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate with care and to follow proper safety protocols.

Future Directions

There are several future directions for research on bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate. One area of research is the development of new drugs based on bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate. bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate has also been studied for its potential use in the development of new materials, such as sensors and catalysts. Further research is needed to fully understand the mechanism of action of bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate and its potential applications in various fields of scientific research.
Conclusion:
Bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential applications in various fields of scientific research, including antimicrobial, antifungal, and antitumor properties. bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate has also been shown to have a range of biochemical and physiological effects. While there are limitations to using bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate in lab experiments, it has several advantages, including its relatively simple synthesis method and stability. Further research is needed to fully understand the potential applications of bis(4-aminophenyl) 4,4'-oxydibenzenesulfonate in various fields of scientific research.

properties

IUPAC Name

(4-aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S2/c25-17-1-5-21(6-2-17)32-34(27,28)23-13-9-19(10-14-23)31-20-11-15-24(16-12-20)35(29,30)33-22-7-3-18(26)4-8-22/h1-16H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBDXMICYVPTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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